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Compound of Interest

Compound Name: Val-boroPro;PT100

Cat. No.: B11932380 Get Quote

Abstract
Val-boroPro (Talabostat, PT-100) is a potent, non-selective inhibitor of post-proline cleaving

serine proteases, including FAP, DPP4, DPP8, and DPP9.[1] Its chemical structure—a

dipeptide boronic acid—presents unique stability challenges in solution, specifically the risk of

cyclization and pH-dependent equilibrium shifts. This guide provides a scientifically rigorous

protocol for preparing high-integrity stock solutions in dimethyl sulfoxide (DMSO), emphasizing

the mitigation of boronic acid cyclization to ensure assay reproducibility.

Introduction & Chemical Context
The Stability Challenge: Boronic Acid Equilibrium
Unlike standard small molecules, Val-boroPro contains a reactive boronic acid moiety.[2] In

aqueous or neutral aprotic environments, α-amino boronic acids can undergo spontaneous

cyclization to form a stable, inactive cyclic species (borono-proline derivatives).[2] This

equilibrium is pH-dependent.[2]

Linear Form (Active): Required for potent inhibition of DPP/FAP enzymes.[2]

Cyclic Form (Inactive/Less Active): Predominates at neutral-to-basic pH or in the presence of

trace moisture without acidification.[2]

Expert Insight: While many general protocols suggest simple dissolution in DMSO, advanced

chemical biology workflows (e.g., those from the Bachovchin lab) often recommend acidifying
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the DMSO vehicle (e.g., 0.1% TFA) to lock the compound in its active linear conformation and

prevent cyclization during storage.

Compound Properties
Property Detail

Compound Name Val-boroPro (Talabostat, PT-100)

Chemical Class Boronic acid dipeptide

Salt Forms

Mesylate (MW ~310.18 g/mol ) - Most

CommonFree Base (MW ~214.07 g/mol )HCl

(Check specific batch MW)

Solubility (DMSO) ≥ 40 mg/mL (up to 100 mg/mL reported)

Storage (Solid) -20°C, desiccated, protected from light

Stock Stability ~3 months at -80°C (if prepared correctly)

Materials & Equipment
Reagents

Val-boroPro (Talabostat): Verify the salt form on the vial label (Mesylate vs. Free Base) to

adjust mass calculations.

DMSO (Dimethyl Sulfoxide): Anhydrous, ≥99.9% purity, sterile-filtered.[2]

Note: Use a fresh bottle.[2] Hygroscopic DMSO absorbs water from the air, accelerating

degradation.

Trifluoroacetic Acid (TFA) (Optional but Recommended): Sequencing grade, for "High-

Stability" protocol.

Equipment
Analytical Balance: Precision to 0.01 mg.

Vortex Mixer: Variable speed.
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Glass Vials: Amber, borosilicate glass with PTFE-lined caps (minimizes plasticizer leaching

and light exposure).[2]

Desiccator: For equilibrating the solid compound before weighing.[2]

Pre-Protocol Calculations
Critical Check: Most commercial vendors supply Val-boroPro as the Mesylate salt (MW: 310.18

g/mol ).[2] Using the Free Base MW (214.07 g/mol ) for the salt form will result in a ~30%

under-dosed solution.[2]

Formula
[2]

Quick Reference Table (for Mesylate Salt, MW 310.18)
Target Conc. Volume DMSO Mass Required (Mesylate)

10 mM 1.0 mL 3.10 mg

10 mM 500 µL 1.55 mg

50 mM 1.0 mL 15.51 mg

100 mM 1.0 mL 31.02 mg

Step-by-Step Protocol
Method A: Standard Preparation (General Screening)
Suitable for short-term use (1-2 weeks) and standard biochemical assays.[2]

Equilibration: Remove the Val-boroPro vial from the freezer and place it in a desiccator. Allow

it to reach room temperature (~30 mins) before opening. Opening a cold vial causes

condensation, ruining the boronic acid.

Weighing: Weigh the desired amount of Val-boroPro into a sterile amber glass vial.

Solvent Addition: Add the calculated volume of anhydrous DMSO.
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Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve readily.[2] If

particulates persist, sonicate in a water bath at room temperature for 2 minutes.

Inspection: Visually inspect for clarity.

Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw

cycles. Store at -80°C.

Method B: High-Stability Preparation (Recommended)
Suitable for long-term storage, critical cell-based assays, and in vivo work.[2] This method uses

acidified DMSO to prevent cyclization.

Prepare Acidified DMSO:

Add 1 µL of TFA to 1 mL of anhydrous DMSO (Final conc: 0.1% v/v TFA).

Mix well.[2]

Weighing: Weigh Val-boroPro (Mesylate) into an amber glass vial.

Solvent Addition: Add the calculated volume of Acidified DMSO.

Dissolution: Vortex until fully dissolved. The acidic environment favors the linear, active

boronic acid conformation.

Aliquot & Store: Flash freeze aliquots in liquid nitrogen (optional) and store at -80°C.

Quality Control & Usage
Visual Validation[2]

Pass: Solution is completely clear and colorless (or slightly yellow depending on

concentration).[2]

Fail: Visible precipitate, "oily" droplets, or cloudiness.

Dilution for Assays
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When diluting the stock into aqueous buffer (e.g., PBS or cell culture media):

Stepwise Dilution: Do not drop 100% DMSO stock directly into a large volume of cold media,

as this can cause precipitation.[2]

Intermediate Step: Dilute the stock 1:10 in the assay buffer first, mix, and then dilute to the

final concentration.

DMSO Limit: Keep final DMSO concentration < 0.5% (ideally < 0.1%) to avoid cellular

toxicity or enzyme denaturation.[2]

Logic & Signaling Diagrams
Workflow: Stock Preparation Logic
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Caption: Decision tree for Val-boroPro stock preparation, highlighting the critical choice

between standard and acidified DMSO for stability.

Mechanism: Boronic Acid Equilibrium

Linear Form
(Active Inhibitor)

B(OH)2

Cyclic Form
(Inactive)
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 Neutral pH / H2O  Acidic pH (TFA) 

Click to download full resolution via product page

Caption: The equilibrium between the active linear boronic acid and the inactive cyclic form,

controlled by pH.

Troubleshooting
Issue Possible Cause Solution

Precipitation upon dilution
Concentration too high or rapid

addition to cold buffer.[2]

Warm buffer to 37°C; use

intermediate dilution step;

ensure stock is fully dissolved.

Loss of Potency
Cyclization of boronic acid or

moisture contamination.[2]

Use Method B (Acidified

DMSO); ensure DMSO is

anhydrous; discard old stocks

(>3 months).[2]

"Empty" Vial
Compound is lyophilized as a

thin film.[2][3]

Do not attempt to weigh the

solid out. Add solvent directly

to the vendor vial to create a

master stock.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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